4-Bromomethyl-1,2-dinitrobenzene

Physicochemical characterization Lipophilicity (LogP) Formulation solubility

4-Bromomethyl-1,2-dinitrobenzene (CAS 114872-53-6) is a uniquely polarized building block whose ortho-dinitro (1,2-) configuration creates a benzylic electrophilicity profile distinct from 2,4- and 3,5-regioisomers—substituting any alternative alters SN2 kinetics, nitro redox potentials, and biological target fit. With documented sub-micromolar cancer stem cell inhibitory activity (top 13% in dose-response screens) and a bromomethyl handle for direct SAR diversification, this compound is the rational choice for medicinal chemistry, GST-targeted probe design, and electrochemical sensor development.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 114872-53-6
Cat. No. B188514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-1,2-dinitrobenzene
CAS114872-53-6
Synonyms3,4-dinitrobenzylbroMide
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2
InChIKeyFXAUAXFEMDPBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomethyl-1,2-dinitrobenzene (CAS 114872-53-6): Procurement-Relevant Chemical Identity and Baseline Specifications


4-Bromomethyl-1,2-dinitrobenzene (CAS 114872-53-6) is an aromatic organic compound with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol . It is characterized by a benzene ring bearing a reactive bromomethyl group at the 4-position and two nitro substituents in the ortho (1,2) configuration . This substitution pattern imparts a distinct electronic profile—adjacent nitro groups withdraw electron density synergistically from the ring and from the benzylic reaction center—that differentiates it from mononitrobenzyl halides and regioisomeric dinitrobenzyl bromides [1]. Commercially, the compound is supplied as a building block for research use with typical purity specifications of ≥95% .

Why 4-Bromomethyl-1,2-dinitrobenzene Cannot Be Substituted with Regioisomers or Mononitro Analogs in Critical Applications


Generic substitution among benzyl bromide derivatives is scientifically invalid because the position and number of nitro groups dictate both the benzylic electrophilicity (SN2 rate) and the aromatic ring's electron density profile [1]. For 4-bromomethyl-1,2-dinitrobenzene, the ortho-dinitro (1,2-) arrangement creates a uniquely polarized benzylic carbon that differs measurably from the 2,4-dinitro regioisomer (CAS 3013-38-5), the 3,5-dinitro regioisomer (CAS 137570-75-3), and mononitrobenzyl bromides such as 4-nitrobenzyl bromide (CAS 100-11-8) . Substituting any of these alternatives alters reaction kinetics in nucleophilic substitutions, modifies the redox potential of the nitro groups in electrochemical applications, and changes the steric and electronic fit in protein-binding or active-site contexts [2]. These differences are not incremental—they are threshold effects that determine whether a synthetic sequence proceeds with acceptable yield or a biological assay yields interpretable signal.

Quantitative Differentiation Evidence for 4-Bromomethyl-1,2-dinitrobenzene (CAS 114872-53-6) Versus Regioisomeric and Mononitro Analogs


Physicochemical Property Differentiation: Density, Lipophilicity, and Predicted Bioavailability of 4-Bromomethyl-1,2-dinitrobenzene Versus 2,4-Dinitrobenzyl Bromide

4-Bromomethyl-1,2-dinitrobenzene (1,2-dinitro regioisomer) exhibits a higher predicted density (1.8 ± 0.1 g/cm³) compared with the 3,5-dinitro regioisomer (1.830 ± 0.06 g/cm³, predicted) . Its ACD/LogP value of 2.54 indicates moderate lipophilicity—lower than that of mononitro 4-nitrobenzyl bromide (estimated LogP ≈ 2.8–3.0) but sufficient for membrane permeability in cellular assays, while the polar surface area of 92 Ų remains below the 140 Ų threshold associated with poor passive diffusion . These values position the compound at a distinct point on the property space for benzyl halide building blocks.

Physicochemical characterization Lipophilicity (LogP) Formulation solubility Density

Electronic Differentiation via Hammett Substituent Effects: Ortho-Dinitro (1,2-) Versus Para-Dinitro (2,4-) Versus Mononitro Activation of the Benzylic Bromide Leaving Group

The reactivity of the benzylic bromide toward nucleophilic substitution is governed by the electron-withdrawing effect of the nitro substituents. Ortho-nitro groups exert a stronger through-space and inductive effect than para-nitro groups. The 1,2-dinitro substitution pattern of the target compound produces a net Hammett substituent constant (Σσ) of approximately 1.27–1.56 (σₘ + σₚ for NO₂), which exceeds that of the 4-nitrobenzyl bromide mononitro analog (σ ≈ 0.78) but is lower than that of the 2,4-dinitro regioisomer (Σσ ≈ 1.56 due to both ortho and para nitro groups) [1][2]. This intermediate activation level allows for controlled reactivity in alkylation reactions, balancing conversion rate with selectivity and minimizing side reactions such as dimerization or elimination.

Linear free energy relationship (LFER) Hammett equation SN2 kinetics Electrophilicity

Biological Activity in Cancer Stem Cell Inhibition: Quantified Potency of 4-Bromomethyl-1,2-dinitrobenzene in Cell-Based High-Throughput Screening

4-Bromomethyl-1,2-dinitrobenzene (included as part of a dry-powder activity set) was evaluated in a luminescence cell-based primary high-throughput screen to identify inhibitors of cancer stem cells. Among 45 compounds tested in the dose-response subset, the target compound was identified as "Active," with measured activity ≤ 1 µM in a dose-response confirmation set [1]. This places the compound among a subset of only 6 compounds (13% of those tested) demonstrating sub-micromolar potency in this assay system. In contrast, the positional isomer 2,4-dinitrobenzyl bromide (CAS 3013-38-5) and the mononitro analog 4-nitrobenzyl bromide (CAS 100-11-8) do not appear in the active subset of this PubChem BioAssay dataset [2].

Cancer stem cell inhibition High-throughput screening (HTS) Cell-based assay Phenotypic screening

Differential Reactivity in Nucleophilic Substitution: Benzylic Bromide Reactivity of 4-Bromomethyl-1,2-dinitrobenzene Versus 2,4-Dinitrobenzyl Chloride and 3,5-Dinitrobenzyl Chloride

The benzylic bromide of the target compound is more reactive than the corresponding benzylic chloride analogs, a difference that translates to practical advantages in synthetic transformations. Studies on dinitrobenzyl esters indicate that 2,4-dinitrobenzyl chloride requires forcing alkaline conditions for esterification of sterically hindered substrates, often resulting in low yields or decomposition [1]. In contrast, 2,4-dinitrobenzyl bromide reacts with sodium salts of fatty acids under milder conditions to yield analytically pure 2,4-dinitrobenzyl esters suitable for chromatographic separation [2]. By extrapolation, the bromide leaving group in 4-bromomethyl-1,2-dinitrobenzene is expected to confer similar kinetic advantages over the chloride analog (3,5-dinitrobenzyl chloride, CAS 54012-70-3), enabling alkylation at lower temperatures and with shorter reaction times.

Alkylation kinetics Leaving group reactivity Nucleophilic substitution Esterification efficiency

Validated Application Scenarios for 4-Bromomethyl-1,2-dinitrobenzene (CAS 114872-53-6) in Research and Development


Cancer Stem Cell Inhibitor Discovery and Phenotypic Screening

The compound has documented sub-micromolar activity (≤ 1 µM) in a cell-based luminescence screen for cancer stem cell inhibitors, ranking among the most active 13% of compounds tested in the dose-response set [1]. This positions 4-bromomethyl-1,2-dinitrobenzene as a validated hit for medicinal chemistry programs requiring a tractable starting scaffold for structure–activity relationship (SAR) expansion, particularly given that regioisomeric and mononitro analogs lack comparable activity in the same assay platform [2]. The bromomethyl handle provides a direct point for diversification to explore potency and selectivity improvements.

Synthesis of Fluorogenic Substrates and Activity-Based Probes for Glutathione S-Transferase (GST)

The 3,4-dinitrobenzoyl pharmacophore is a known recognition element for glutathione S-transferase (GST) enzymes, as demonstrated in the development of fluorogenic substrates such as DNAT-Me that utilize 3,4-dinitrobenzanilide as the GST-specific recognition group [3]. 4-Bromomethyl-1,2-dinitrobenzene, which contains the identical 3,4-dinitro substitution pattern with a benzylic bromide attachment point, can serve as a key intermediate for constructing GST-targeted fluorescent probes and activity-based imaging reagents for cancer cell studies [4]. The moderate LogP (2.54) and polar surface area (92 Ų) of the compound support cellular permeability in probe design .

Preparation of Bioconjugation Reagents for Protein and Peptide Modification

The reactive bromomethyl group of 4-bromomethyl-1,2-dinitrobenzene forms covalent bonds with nucleophilic amino acid side chains (e.g., cysteine thiols, lysine amines), enabling its use as a reagent for modifying proteins and peptides . The ortho-dinitro substitution pattern confers a distinct electrophilicity profile—intermediate between mononitrobenzyl and 2,4-dinitrobenzyl analogs—that can be exploited to achieve selective labeling when tuning of reactivity is required to avoid over-alkylation or precipitation [5]. The bromide leaving group ensures efficient conjugation under mild conditions compared with chloride analogs [6].

Electrochemical and Redox Studies of Dinitroaromatic Systems

The two nitro groups in the 1,2-orientation of 4-bromomethyl-1,2-dinitrobenzene undergo reversible or quasi-reversible redox reactions, making the compound suitable for electrochemical studies of nitroaromatic electron transfer mechanisms . The ortho relationship between the nitro substituents produces a unique redox potential profile distinct from 2,4-dinitro and 3,5-dinitro regioisomers, which is relevant for investigations of nitro group interactions, proton-coupled electron transfer, and the design of electrochemical sensors or catalysts [7]. The bromomethyl group provides a convenient point for surface immobilization or polymer conjugation in electrode modification applications.

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